2-Butyne, 1-(2-propynyloxy)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61051-00-1 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-prop-2-ynoxybut-2-yne |
InChI |
InChI=1S/C7H8O/c1-3-5-7-8-6-4-2/h2H,6-7H2,1H3 |
InChI Key |
JPOBDRSXSBENSP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOCC#C |
Origin of Product |
United States |
Significance of Alkyne Functional Groups in Modern Organic Synthesis
The carbon-carbon triple bond, the defining feature of alkynes, is a powerhouse in modern organic synthesis. numberanalytics.comfastercapital.com Alkynes are unsaturated hydrocarbons with the general formula CnH2n−2. libretexts.org Their high reactivity and linear geometry make them indispensable building blocks for creating complex molecular architectures, from pharmaceuticals to advanced polymers. numberanalytics.comnumberanalytics.com
The triple bond consists of one strong sigma bond and two weaker pi bonds. This electron-rich nature makes alkynes highly reactive and susceptible to a wide array of chemical transformations, most notably addition reactions. msu.edu Chemists can convert alkynes into a diverse range of other functional groups, including alkenes, alkanes, ketones, and aldehydes, showcasing their synthetic versatility. fastercapital.comlibretexts.org
Key reactions that underscore the importance of alkynes include:
Catalytic Hydrogenation: Alkynes can be selectively reduced to cis-alkenes using specific catalysts like Lindlar's catalyst, or fully saturated to alkanes with catalysts such as platinum or palladium. msu.edu This control over stereochemistry is crucial in the synthesis of complex target molecules. numberanalytics.com
Cycloaddition Reactions: Alkynes are excellent participants in cycloaddition reactions, which are fundamental for constructing cyclic and aromatic systems. numberanalytics.com For instance, metal-catalyzed trimerization of alkynes can yield substituted benzene (B151609) derivatives. numberanalytics.com
Metal-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, are cornerstones of modern synthesis for creating carbon-carbon bonds. wikipedia.org
"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a flagship reaction of "click" chemistry, known for its high efficiency, reliability, and biocompatibility. This reaction has found widespread use in drug discovery, bioconjugation, and materials science.
Furthermore, terminal alkynes exhibit mild acidity (pKa ≈ 25), allowing for deprotonation to form acetylide anions. libretexts.orgwikipedia.org These anions are potent nucleophiles, useful for forming new carbon-carbon bonds, a critical step in building more complex molecular skeletons from simpler precursors. libretexts.org This reactivity is fundamental to reactions like the Favorskii reaction and alkylation of acetylides. wikipedia.org The combination of these reactive properties makes alkynes a truly enabling functional group in the synthetic chemist's toolbox. numberanalytics.comfastercapital.comnumberanalytics.com
Synthetic Utility of Ether Linkages in Complex Molecular Architectures
Ether linkages (R-O-R') are prevalent in a vast range of chemical structures, from natural products and pharmaceuticals to industrial polymers and solvents. Their significance lies in a unique combination of properties: they are generally unreactive and chemically stable, yet the oxygen atom can influence molecular conformation and properties through its lone pairs and ability to accept hydrogen bonds.
In the realm of natural products, particularly those of marine origin, polycyclic ether systems are common. mdpi.com Molecules like brevetoxin (B15176840) and yessotoxin (B39289) feature extensive ladders of fused ether rings, creating rigid and well-defined three-dimensional structures. mdpi.comnih.gov The synthesis of these complex architectures has driven the development of new and innovative methods for stereoselective ether formation. mdpi.comnih.gov
The utility of ether linkages is also prominent in medicinal chemistry and materials science:
Crown Ethers: These are cyclic polyethers that can selectively bind specific metal cations. mdpi.com This host-guest chemistry is crucial for applications in phase-transfer catalysis, ion sensing, and the development of molecular transporters. mdpi.com
Polymer Chemistry: Polymers like polyethylene (B3416737) glycol (PEG) are composed of repeating ether units. Their biocompatibility and water solubility make them essential for drug delivery systems, biomaterials, and various industrial applications.
The synthesis of ethers is a well-established area of organic chemistry, with classic methods like the Williamson ether synthesis still widely used. Modern advancements continue to provide milder and more selective ways to construct ether bonds, even within highly functionalized and sterically demanding molecules. nih.gov The stability of the ether linkage under many reaction conditions allows it to be carried through multi-step synthetic sequences, making it a reliable structural component in the assembly of complex molecules. chemrxiv.org
Overview of Hybrid Alkyne Ether Compounds in Academic Research
Compounds that contain both alkyne and ether functionalities, often called alkynyl ethers or propargyl ethers, are versatile building blocks in synthesis. ucl.ac.ukresearchgate.net The combination of a reactive alkyne and a stable ether linkage within the same molecule opens up unique synthetic possibilities and has led to their use in diverse research areas.
Synthesis and Reactivity: The synthesis of these hybrid compounds often involves the reaction of an alcohol with a propargyl halide or a related species. For instance, methyl propargyl ether can be synthesized by reacting propargyl alcohol with dimethyl sulfate. chemicalbook.com A common strategy in more complex syntheses is the Williamson ether synthesis, coupling an alkoxide with an alkyne-containing electrophile.
The reactivity of these compounds is rich and can be directed at either the alkyne or the ether, or involve both in tandem.
Diyne Ethers in Nicholas Reaction: Research has explored the synthesis of dicobalt hexacarbonyl complexed diyne ethers using the Nicholas reaction. uea.ac.uk This reaction involves the stabilization of a propargylic cation by a cobalt complex, allowing for the formation of an ether linkage by reaction with an alcohol. uea.ac.ukacs.org
Polymerization: Diyne monomers containing ether linkages can be used in metathesis polymerization to create functional polyacetylene derivatives. nih.gov The ether group can impart specific properties, such as solubility or degradability, to the resulting polymer. nih.gov
Heterocycle Synthesis: Propargyl compounds, including propargyl ethers, are valuable precursors for synthesizing a wide variety of oxygen- and nitrogen-containing heterocycles through cyclization and cycloaddition reactions. researchgate.netresearchgate.net
Applications in Materials and Medicinal Chemistry:
Molecular Scaffolds: Skipped diynes and propargyl vinyl ethers have been described as "pluripotent molecular platforms" for diversity-oriented synthesis, allowing for the rapid generation of diverse molecular scaffolds from a common starting material. scispace.com
Anticancer Agents: Hybrid molecules tethering an alkyne-containing fragment to a known pharmacophore via an ether or other linker have been synthesized and evaluated for antiproliferative activity. mdpi.com The Sonogashira coupling is a key reaction for creating these complex hybrids. mdpi.com
Functional Materials: Conjugated 1,3-diynes are important in the preparation of advanced materials with unique electronic and optical properties. rsc.org Ether-containing diynes can be designed to fine-tune these properties.
The compound 2-Butyne (B1218202), 1-(2-propynyloxy)- contains both a terminal alkyne (from the propargyloxy group) and an internal alkyne (the 2-butyne group). This structure makes it a non-conjugated diyne ether. Research into conjugated 1,3-diynes is extensive, but non-conjugated systems also hold significant interest, particularly for creating specific spacer lengths in polymers or molecular probes. mdpi.com
Hypotheses and Research Questions Pertaining to 2 Butyne, 1 2 Propynyloxy
Retrosynthetic Analysis of 2-Butyne, 1-(2-propynyloxy)-
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn are derived from commercially available or easily synthesized starting materials. amazonaws.com
Primary Disconnections and Derived Synthons for Alkyne-Ether Scaffolds
The most logical disconnection for an ether linkage is the carbon-oxygen bond. youtube.com For 2-Butyne, 1-(2-propynyloxy)-, two primary disconnections of the ether bond are possible, leading to two sets of synthons.
Disconnection A:
This disconnection breaks the bond between the oxygen and the 2-butynyl group.
Synthon 1: A 2-butynyl cation and an alkoxide anion derived from propargyl alcohol.
Synthetic Equivalents: The synthetic equivalent for the 2-butynyl cation would be a 2-butynyl halide (e.g., 1-bromo-2-butyne), and for the alkoxide, it would be propargyl alcohol treated with a base.
Disconnection B:
This disconnection breaks the bond between the oxygen and the propargyl group.
Synthon 1: A propargyl cation and an alkoxide anion derived from 2-butyn-1-ol (B121050).
Synthetic Equivalents: The synthetic equivalent for the propargyl cation would be propargyl bromide, and for the alkoxide, it would be 2-butyn-1-ol treated with a base.
The choice between these two routes in a forward synthesis would depend on the relative reactivity and availability of the corresponding synthetic equivalents. byjus.com
Functional Group Interconversions (FGI) and Functional Group Additions (FGA) in Precursor Design
Functional group interconversions (FGI) are crucial in organic synthesis, allowing for the transformation of one functional group into another to facilitate a desired reaction. numberanalytics.comfiveable.meimperial.ac.uk In the context of synthesizing 2-Butyne, 1-(2-propynyloxy)-, FGI can be envisioned in the preparation of the precursor alcohols.
Functional Group Additions (FGA) involve adding a functional group to a molecule. In the synthesis of the precursors, one could consider the addition of a hydroxyl group to an alkyne via hydration, although this often requires specific catalysts to control regioselectivity.
Application of Latent Polarity and Umpolung Strategies for Selective Bond Formation
The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. numberanalytics.comwikipedia.org In the context of ether synthesis, this can be particularly useful.
Normally, the carbon atom of an alkyl halide is electrophilic. However, through umpolung strategies, the polarity can be inverted, making a typically electrophilic carbon nucleophilic. nih.gov For example, organometallic reagents derived from alkyl halides can act as nucleophiles.
While not the most direct route for this specific ether, one could envision a scenario where a precursor fragment is assembled using an umpolung strategy. For instance, creating a carbon-carbon bond in one of the alkyne precursors could potentially involve the reaction of an acyl anion equivalent (an umpolung synthon) with an electrophile. numberanalytics.com This approach offers alternative disconnections and synthetic pathways that may be advantageous in more complex systems. acs.org
Direct Synthetic Routes to Alkyne-Ether Compounds
The forward synthesis of alkyne-ether compounds like 2-Butyne, 1-(2-propynyloxy)- generally relies on well-established etherification methods.
Modern Adaptations of Williamson Ether Synthesis for Propargyl and Butynyl Ethers
The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide in an S_N2 reaction. byjus.comwikipedia.orgyoutube.com
To synthesize 2-Butyne, 1-(2-propynyloxy)-, one would react the sodium salt of either propargyl alcohol or 2-butyn-1-ol with the corresponding alkyl halide (propargyl bromide or 1-bromo-2-butyne). The alkoxides are typically generated by treating the alcohol with a strong base like sodium hydride. youtube.comkhanacademy.org
Reaction Scheme:
Route A: Propargyl alcohol + NaH → Sodium propargyl alkoxide + H₂ Sodium propargyl alkoxide + 1-bromo-2-butyne (B41608) → 2-Butyne, 1-(2-propynyloxy)- + NaBr
Route B: 2-Butyn-1-ol + NaH → Sodium 2-butyn-1-oxide + H₂ Sodium 2-butyn-1-oxide + Propargyl bromide → 2-Butyne, 1-(2-propynyloxy)- + NaBr
This method is generally efficient for primary halides, as is the case with propargyl and butynyl halides. wikipedia.org
Catalytic Etherification Strategies for the Formation of Alkyne-Containing Ethers
In addition to the traditional Williamson synthesis, catalytic methods for ether formation have been developed. These methods can offer milder reaction conditions and improved efficiency. For the synthesis of alkyne-containing ethers, catalytic approaches could involve the use of transition metal catalysts to facilitate the coupling of an alcohol with an appropriate electrophile.
While specific catalytic methods for the direct synthesis of 2-Butyne, 1-(2-propynyloxy)- are not extensively documented in readily available literature, general principles of catalytic etherification could be applied. For example, palladium-catalyzed cross-coupling reactions are known to form C-O bonds.
Homogeneous Brønsted Acid and Lewis Acid Catalysis
Homogeneous catalysis using Brønsted and Lewis acids represents a foundational approach to ether synthesis.
Brønsted Acid Catalysis:
Brønsted acids can catalyze the formation of ethers from alcohols, a reaction that can be applied to the synthesis of alkyne-ethers. youtube.com This method typically involves the protonation of an alcohol, followed by an SN1 or SN2 reaction. youtube.com For instance, the reaction of two alcohols under acid-catalyzed conditions can yield an ether. youtube.com For this to be effective in synthesizing alkyne-ethers, one of the alcohol substrates must be able to form a stable carbocation, preferably a tertiary one, to facilitate an SN1-type mechanism. youtube.com The other alcohol, which would contain the alkyne, then acts as a nucleophile. youtube.com
Lewis Acid Catalysis:
Lewis acids are highly effective in catalyzing the formation of C-C and C-O bonds. In the context of alkyne-ether synthesis, Lewis acids can activate substrates and promote cyclization and condensation reactions. For example, scandium triflate (Sc(OTf)₃) has been shown to be a potent catalyst in the intramolecular condensation of ynol ether-acetals, leading to the formation of alkoxycycloalkene carboxylates. nih.govtminehan.comacs.org This reaction proceeds in high yields and can be used to form five-, six-, and seven-membered ring systems. tminehan.com
Different Lewis acids exhibit varying degrees of efficacy. While Sc(OTf)₃ provides excellent yields, other Lewis acids like In(OTf)₃ and Zn(OTf)₂ have been found to be less effective, resulting in lower yields and incomplete conversion. acs.org Conversely, strong Lewis acids such as AgOTf and BiCl₃ can lead to substrate decomposition. nih.gov The choice of Lewis acid is therefore critical and must be optimized for the specific substrates and desired products.
| Catalyst | Substrate | Product | Yield | Reference |
| Sc(OTf)₃ | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 78-80% | nih.govtminehan.comacs.org |
| In(OTf)₃ | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 50% | acs.org |
| Zn(OTf)₂ | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 25% | acs.org |
| TMSOTf | Ynol ether-acetal | Alkoxycycloalkene carboxylate | 70% | nih.gov |
Phase Transfer and Polymer-Supported Catalysis
To overcome some of the limitations of homogeneous catalysis, such as catalyst separation and recycling, phase transfer and polymer-supported catalysis have emerged as powerful alternatives.
Phase Transfer Catalysis:
Phase transfer catalysis (PTC) facilitates reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one of the reactants into the other phase so that the reaction can proceed. This technique has been successfully applied to the synthesis of various organic compounds, including ethers. For example, the synthesis of cyhalofop (B1662147) butyl utilizes tetrabutylammonium (B224687) bisulfate as a phase transfer catalyst to achieve a high yield of the final product. researchgate.net This methodology can be adapted for the synthesis of alkyne-ethers, offering advantages such as mild reaction conditions and enhanced reactivity.
Polymer-Supported Catalysis:
Polymer-supported catalysts involve the immobilization of a homogeneous catalyst onto a polymer backbone. This approach combines the high efficiency and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. In the context of alkyne chemistry, silica-immobilized gold-N-heterocyclic carbene complexes have been developed for various alkyne functionalization reactions, including hydration and hydroarylation. thieme-connect.com These catalysts can be readily recovered by filtration and reused multiple times without significant loss of activity, making them a sustainable option for industrial applications. thieme-connect.com
Green Chemistry Approaches for Sustainable Ether Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Aqueous Micellar Reaction Media
Performing organic reactions in water is a key goal of green chemistry. Micellar catalysis, which utilizes surfactants to create nanoreactors in water, has emerged as a transformative technology. acsgcipr.org Surfactants like TPGS-750-M form micelles that can solubilize non-polar organic reactants in their hydrophobic core, allowing reactions to proceed in an aqueous environment. acsgcipr.org This approach has been used for a wide range of transformations, including cross-coupling reactions, reductions, and C-H functionalization. acsgcipr.orgescholarship.org The use of aqueous micelles can lead to faster reaction rates due to the high localized concentration of reactants within the micelles. acsgcipr.org Furthermore, this technology often allows for the recycling of the catalyst and the aqueous medium, significantly reducing waste. nih.govacs.org
Enzyme-Catalyzed Ether Formation
Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. While the enzymatic synthesis of ethers has been less explored than their degradation, recent research has shown that certain transferases can catalyze the formation of ethers from non-natural substrates in non-aqueous systems. google.com Specifically, enzymes from the EC 2.5.1.x group, such as alkyldihydroxyacetone-phosphate synthase (ADAPS), have demonstrated the ability to synthesize ethers. google.com This discovery opens up new possibilities for the sustainable production of a wide range of ethers, including those with sensitive functional groups like alkynes, which might not be compatible with traditional chemical methods. google.com
Construction of Alkyne Moieties in the Presence of Ether Functionality
The synthesis of molecules containing both alkyne and ether functionalities often requires methods for introducing the carbon-carbon triple bond into a precursor that already contains the ether linkage.
Innovative Methods for Carbon-Carbon Triple Bond Formation from Non-Alkyne Precursors
The direct formation of a C-C triple bond from non-alkyne starting materials is a significant challenge in organic synthesis. Traditional methods often involve elimination reactions from dihalides or the coupling of smaller alkyne fragments. youtube.combyjus.com However, recent advancements have led to more direct and efficient approaches.
One such innovative method involves the double dehydrohalogenation of vicinal or geminal dihalides. youtube.com This E2 reaction, when carried out twice, generates the two pi bonds of the alkyne. youtube.com Another strategy is the coupling of an alkynylalane with a propargylic methanesulfonate, which has been shown to produce skipped diynes without the formation of allenic byproducts. organic-chemistry.org
Nature itself provides inspiration for alkyne synthesis, with dehydrogenase enzymes capable of converting alkenes to alkynes. acs.org While direct chemical conversion of alkenes to alkynes has been historically challenging, a recent one-pot process has been developed. acs.org This method involves a ruthenium-catalyzed dehydrogenative hydrosilylation of a terminal alkene, followed by an oxidative dehydrogenation of the resulting vinyl silane (B1218182) to yield the terminal alkyne. acs.org
Furthermore, the biosynthesis of natural products containing alkynes has revealed enzymatic pathways for triple bond formation. nih.gov For instance, fatty acid acetylenases can convert a double bond in a fatty acid into a triple bond. nih.gov These biocatalytic approaches offer a highly selective and environmentally benign route to alkyne synthesis.
| Precursor | Reagents/Catalyst | Product | Reference |
| Vicinal/Geminal Dihalide | Strong Base (e.g., NaNH₂) | Alkyne | youtube.com |
| Alkynylalane and Propargylic Methanesulfonate | - | Skipped Diyne | organic-chemistry.org |
| Terminal Alkene | Ru catalyst, PhIO, BF₃ | Terminal Alkyne | acs.org |
| Alkene (in nature) | Dehydrogenase Enzyme | Alkyne | acs.org |
| Fatty Acid with Double Bond | Fatty Acid Acetylenase | Fatty Acid with Triple Bond | nih.gov |
Metal-Catalyzed Terminal Alkyne Coupling for Internal Alkyne Synthesis
The construction of internal alkynes from more readily available terminal alkynes is a fundamental transformation in organic chemistry. Transition metal catalysis offers a powerful toolkit for achieving this, often under mild conditions with high efficiency. A significant challenge in these reactions is controlling the chemo-, regio-, and stereoselectivity, especially in cross-coupling reactions where multiple products can be formed. nih.govresearchgate.net
Various transition metals, including palladium, rhodium, ruthenium, iron, and cobalt, have been employed to catalyze the dimerization or cross-coupling of terminal alkynes. nih.govnih.gov For instance, ruthenium catalysts have been shown to be effective in the cross-coupling of terminal alkyne donors with internal alkyne acceptors. nih.gov Similarly, late 3d metals like iron and cobalt are gaining attention for catalyzing the dimerization of terminal alkynes to produce 1,3-enynes, a class of internal alkynes. nih.gov The choice of metal and, crucially, the ligand system can dictate the outcome of the reaction. For example, with cobalt catalysts, bidentate phosphine (B1218219) ligands can favor the formation of E-configured head-to-head dimerization products, whereas tridentate phosphine ligands can lead to either Z-configured head-to-head products or branched head-to-tail isomers. nih.gov
A novel approach to alkyne-alkyne cross-coupling involves the use of ene-yne-ketones as carbene precursors under palladium catalysis. rsc.org This method allows for the coupling with terminal alkynes through a metal carbene migratory insertion process, yielding furan-substituted enynes stereoselectively. rsc.org The mechanism of these coupling reactions is often complex. For iron-catalyzed gem-specific dimerization, a postulated mechanism involves the activation of the precatalyst by a lithium alkynylide, followed by alkyne coordination, migratory insertion, and σ-bond metathesis to release the product. nih.gov
These methodologies provide pathways to internal alkynes, which are crucial structural motifs in compounds like 2-Butyne, 1-(2-propynyloxy)-. The synthesis could be envisioned through a coupling reaction involving a propargyl ether derivative as one of the terminal alkyne substrates.
Table 1: Examples of Metal-Catalyzed Synthesis of Internal Alkynes from Terminal Alkynes
| Catalyst System | Reactant(s) | Product Type | Key Features |
| Cp*Ru(PPh₃)C≡CPh | Terminal alkyne donor + Internal alkyne acceptor | Cross-coupled internal alkyne | Effective for alkyl, silyl, and aryl alkyne donors with activated and unactivated internal alkynes. nih.gov |
| RhCl(PPh₃)₃ | Propargylic alcohols (e.g., 2-methylbut-3-yn-2-ol) | (E)-head-to-head dimer (1,3-enyne) | Selective dimerization of specific propargylic alcohols. nih.gov |
| Cobalt(II) with tridentate phosphine ligands | Terminal alkynes | gem-1,3-enyne (head-to-tail dimer) | Chemoselectivity is determined by the C-H acidity of the alkynes; highly regioselective. nih.gov |
| Palladium catalyst | Terminal alkyne + Ene-yne-ketone | Furan-substituted enyne | Employs ene-yne-ketones as carbene precursors via metal carbene migratory insertion. rsc.org |
Chemo- and Regioselective Synthesis of Multi-Alkyne/Ether Systems
The synthesis of molecules possessing multiple alkyne and ether functionalities, such as 2-Butyne, 1-(2-propynyloxy)-, presents significant challenges in terms of chemo- and regioselectivity. The presence of multiple reactive sites necessitates synthetic methods that can differentiate between them or orchestrate their reaction in a controlled manner.
Ruthenium-catalyzed reactions have demonstrated remarkable chemo- and regioselectivity in systems involving alkynes and other functional groups. nih.gov Density Functional Theory (DFT) computations have been instrumental in understanding the mechanistic origins of this selectivity. nih.gov Studies have shown that chameleon-like mono(carbene) intermediates, formed via intermolecular alkyne-alkyne oxidative coupling, play a crucial role. nih.gov The reactivity of these intermediates dictates the reaction pathway, leading to the selective formation of one product over other possibilities. nih.gov
Crossed alkyne cyclotrimerisation is another powerful strategy for constructing complex molecules with controlled regioselectivity. The reaction of 1,6-diynes with terminal monoalkynes, mediated by catalysts like Grubbs' catalyst ([RuCl₂(═CHPh)(PCy₃)₂]) or Wilkinson's catalyst ([RhCl(PPh₃)₃]), allows for the synthesis of substituted aromatic systems. rsc.org Notably, the choice of catalyst can direct the regiochemical outcome, providing access to different isomers. For example, Grubbs' catalyst can yield 4,6-substituted indolines, while Wilkinson's catalyst often favors the formation of the corresponding 4,5-substituted isomers. rsc.org This type of selective cyclization could be adapted for substrates containing ether linkages, thereby assembling a multi-alkyne/ether system into a more complex cyclic or aromatic ether.
Furthermore, methylaluminoxane (B55162) (MAO) has been identified as an effective catalytic precursor for the chemo- and regioselective dimerization of a variety of terminal alkynes, leading to geminal dimers. nih.gov This method is tolerant of olefin-functionalized terminal alkynes, indicating a good degree of chemoselectivity that could be exploited in the synthesis of polyfunctional molecules containing both ether and alkyne groups. nih.gov The ability to selectively react one alkyne in the presence of other functional groups is critical for the stepwise construction of target molecules like 2-Butyne, 1-(2-propynyloxy)-, which itself contains two distinct alkyne units connected by an ether linkage.
Table 2: Catalytic Systems for Chemo- and Regioselective Synthesis
| Catalyst System | Reaction Type | Substrates | Key Selectivity Outcome |
| [Ru(Cp*)(MeCN)₃]PF₆ | Alkyne-alkyne coupling and reaction with methanol | ortho-alkenylarylacetylene, terminal alkyne, methanol | High chemo- and regioselectivity towards specific products like 1,3-dienyl ether or naphthalene (B1677914) derivatives, governed by chameleon-like carbene intermediates. nih.gov |
| Grubbs' Catalyst [RuCl₂(═CHPh)(PCy₃)₂] | Crossed Alkyne Cyclotrimerisation | 1,6-diyne + terminal monoalkyne | High regioselectivity, for example, leading to 4,6-substituted indolines. rsc.org |
| Wilkinson's Catalyst [RhCl(PPh₃)₃] | Crossed Alkyne Cyclotrimerisation | 1,6-diyne + terminal monoalkyne | Complementary regioselectivity to Grubbs' catalyst, often yielding 4,5-substituted isomers. rsc.org |
| Methylaluminoxane (MAO) | Dimerization of Terminal Alkynes | Aryl- and alkyl-substituted terminal alkynes | Chemo- and regioselective formation of geminal dimers. nih.gov |
Catalytic Transformations of Alkyne-Ether Systems
The unique structure of 2-Butyne, 1-(2-propynyloxy)-, featuring both an internal and a terminal alkyne linked by an ether functionality, makes it a compelling substrate for catalytic transformations. Homogeneous catalysis, particularly with gold and other transition metals, offers powerful methods for activating its carbon-carbon triple bonds towards a variety of chemical reactions. whiterose.ac.ukrsc.orgnih.gov
Homogeneous gold catalysis is a premier tool for the activation of C-C multiple bonds. beilstein-journals.org Cationic gold(I) complexes, often of the type [LAu]⁺ where L is a ligand like a phosphine or an N-heterocyclic carbene (NHC), are predominantly used. whiterose.ac.uk These species act as soft π-acids, coordinating to the alkyne and rendering it sufficiently electrophilic to be attacked by a wide range of nucleophiles. whiterose.ac.ukmdpi.com
The gold-catalyzed addition of oxygen nucleophiles to alkynes is a fundamental and atom-economical method for forming C–O bonds. beilstein-journals.org The generally accepted mechanism involves three primary steps:
Activation: The cationic gold(I) catalyst coordinates to the alkyne's π-system, increasing its electrophilicity. beilstein-journals.orgmdpi.com
Nucleophilic Attack: An oxygen-based nucleophile attacks the activated alkyne. This typically occurs in an anti fashion, leading to the formation of a vinyl-gold intermediate. beilstein-journals.org
Protodeauration: The C-Au bond in the vinyl-gold intermediate is cleaved by a proton source, releasing the final product and regenerating the active gold catalyst. beilstein-journals.orgacs.org
In the context of 2-Butyne, 1-(2-propynyloxy)-, an intermolecular reaction with an O-nucleophile like an alcohol or water would lead to a vinyl ether product. The regioselectivity of the nucleophilic attack is a key consideration. For the terminal alkyne, the attack would distinguish between the two carbons of the triple bond, while for the internal alkyne, the electronic and steric environment would dictate the site of addition. Gold-catalyzed intermolecular additions of hydroxybenzotriazole (B1436442) derivatives to alkynes have been shown to proceed with high yields and excellent regioselectivity, forming vinyl ethers that can be isolated. acs.org
The process can be represented by a general catalytic cycle. The catalyst resting state is often the η²-alkynegold(I) or η²-allenegold(I) complex. rsc.orgnih.gov Following the nucleophilic attack, the resulting vinyl-gold species must undergo protodeauration to complete the catalytic cycle, a step that is often rate-determining. beilstein-journals.org
Vinyl ether products, such as those potentially formed from the functionalization of 2-Butyne, 1-(2-propynyloxy)-, can undergo subsequent transformations. A prominent reaction is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, particularly the Claisen rearrangement. smu.edu Gold catalysts are highly effective in promoting these rearrangements under mild conditions. smu.edunih.gov
For a substrate like a propargyl vinyl ether, which is structurally analogous to parts of our target molecule, the gold(I)-catalyzed organic-chemistry.orgorganic-chemistry.org-rearrangement is typically irreversible and proceeds through a concerted pathway. nih.gov The reaction transforms the propargyl vinyl ether into a functionalized allene (B1206475). mdpi.com The mechanism involves the coordination of the gold(I) catalyst to the alkyne moiety, which initiates the rearrangement. nih.gov This process can be highly stereospecific, with the chirality of a propargyl vinyl ether being transferred to the axial chirality of the allene product. rsc.org
A comparative study on propargylic esters and propargyl vinyl ethers revealed mechanistic differences. While the rearrangement of esters can be a reversible process involving long-lived cationic intermediates, the rearrangement of vinyl ethers is irreversible due to the formation of a strong carbon-carbon bond in the resulting allene complex. nih.gov The electronic properties of the substituents on the allene heavily influence the structure and subsequent reactivity of the gold-coordinated allene intermediate. nih.gov
| Rearrangement Substrate | Proposed Intermediate | Reversibility | Key Feature |
| Propargylic Ester | Long-lived cyclic carbocation | Reversible | Rearrangement can be reversed nih.gov |
| Propargyl Vinyl Ether | Concerted transition state | Irreversible | Forms a stable C-C bond in an allene product nih.gov |
Protodeauration, the cleavage of the carbon-gold bond by a proton, is a critical and often challenging step in gold-catalyzed cycles. acs.orgnih.gov The efficiency of this step can be significantly enhanced by the presence of acid activators or through hydrogen-bonding networks. mdpi.comrsc.org
Acids can facilitate the reaction in several ways. Strong acids can be used for the silver-free activation of LAuCl precatalysts, generating the active cationic species. rsc.org In the catalytic cycle itself, an acid can promote the protodeauration step. mdpi.com Research has shown a direct correlation between the strength of the acid used and the rate of conversion, indicating that stronger acids lead to faster reactions by facilitating the proton transfer to the vinyl-gold intermediate. mdpi.com
Hydrogen-bonding plays a subtle but crucial role. In the absence of strong acids, substrates containing H-bond donor groups, such as amides or alcohols, can assist in the activation of the catalyst and in the final protodeauration step. rsc.org Computational and experimental studies have highlighted the existence of complex H-bond networks involving the substrate, the catalyst's counterion, and the leaving group, which stabilize the transition state and lower the activation energy of the protodeauration step. beilstein-journals.org For instance, the protodeauration of isolated vinyl gold(I) complexes by phenols has been systematically studied, revealing how the acidity of the phenol (B47542) and electronic properties of the gold complex influence the reaction rate. acs.org
| Additive Type | Role in Catalysis | Mechanism of Action |
| Strong Acid (e.g., HBF₄) | Precatalyst activation, accelerates protodeauration | Protonates the chloride in LAuCl; directly protonates the C-Au bond mdpi.comrsc.org |
| H-Bond Donor (e.g., Alcohol, Amide) | Assists activation and protodeauration | Forms a hydrogen-bonding network that stabilizes transition states and facilitates proton transfer beilstein-journals.orgrsc.org |
While gold is a dominant metal in alkyne activation, other transition metals, particularly earth-abundant metals like iron, are gaining prominence as cost-effective and non-toxic alternatives for mediating alkyne functionalizations. organic-chemistry.org
The hydroboration of alkynes is a vital reaction that produces vinylboronates, which are versatile building blocks in organic synthesis. Iron complexes featuring pincer-type ligands have emerged as effective catalysts for this transformation. organic-chemistry.org A detailed mechanistic study using an iron complex with a pyrrole-based PNP pincer ligand (PNP = anion of 2,5-bis(di-tert-butylphosphinomethyl)pyrrole) provided significant insights into the hydroboration of internal alkynes. nih.govresearchgate.net
The investigation revealed that the reaction likely proceeds through an active iron-hydride species, [FeH(tBuPNP)]. nih.govresearchgate.net The proposed catalytic cycle involves:
Alkyne Insertion: The internal alkyne readily inserts into the Fe-H bond of the active iron-hydride species. This step forms an iron-vinyl intermediate. nih.govresearchgate.net
Reaction with Hydroborane: The iron-vinyl intermediate then reacts with the hydroborane reagent (e.g., pinacolborane, HBPin) to generate the vinylboronate product and regenerate the active iron-hydride catalyst. nih.govresearchgate.net
Interestingly, an iron-boryl species, [Fe(BPin)(tBuPNP)], was also found to be a competent catalyst, but its use involved an induction period during which the more active iron-hydride species was generated. nih.govresearchgate.net Stoichiometric reactions and kinetic experiments helped to isolate and characterize key intermediates, including iron-vinyl and iron-boryl species, confirming their roles in the catalytic pathway. nih.govresearchgate.net The substrate's steric bulk was found to influence catalytic efficacy, with more hindered alkynes posing a greater challenge. organic-chemistry.org
| Catalytic Species | Role in Hydroboration | Mechanistic Feature |
| [FeH(tBuPNP)] | Active catalyst | Readily inserts alkyne into Fe-H bond nih.govresearchgate.net |
| [Fe(BPin)(tBuPNP)] | Competent catalyst | Requires an induction period to generate the Fe-H species nih.govresearchgate.net |
| Iron-vinyl complex | Key intermediate | Formed after alkyne insertion into the Fe-H bond nih.govresearchgate.net |
Transition Metal-Mediated Alkyne Functionalization
Stereodivergent Semi-Hydrogenation of Alkynesrsc.org
The stereodivergent semi-hydrogenation of alkynes is a powerful transformation in organic synthesis, allowing for the selective formation of either (E)- or (Z)-alkenes from a single alkyne starting material. nih.govrsc.org This control over stereoselectivity is crucial for the synthesis of complex molecules such as pharmaceuticals and agrochemicals where the geometric configuration of a double bond can significantly impact biological activity. nih.gov Recent advancements have focused on the development of catalytic systems that can achieve this stereodivergence by tuning reaction parameters such as the catalyst, ligands, or additives. nih.govresearchgate.net
For the specific substrate, 2-Butyne, 1-(2-propynyloxy)-, the stereodivergent semi-hydrogenation would yield either (Z)-1-(2-butenyloxy)-2-propyne or (E)-1-(2-butenyloxy)-2-propyne. The choice of catalyst and reaction conditions dictates which isomer is preferentially formed.
Z-Selective Semi-Hydrogenation:
The formation of Z-alkenes is often achieved using catalysts that facilitate a syn-addition of hydrogen across the triple bond. wikipedia.org A classic example is the Lindlar catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline (B57606). wikipedia.orglibretexts.org The "poisoning" deactivates the catalyst just enough to prevent the over-reduction of the alkyne to an alkane, while the quinoline helps in achieving high Z-selectivity. wikipedia.orgwikipedia.org Other modern methods utilize earth-abundant metals like cobalt and iron complexed with specific ligands to achieve high Z-selectivity under mild conditions. rsc.orgrsc.orgacs.org For instance, certain cobalt(II) complexes with NNN-pincer ligands have demonstrated excellent performance in the transfer semi-hydrogenation of various alkynes to Z-alkenes at room temperature. rsc.org Similarly, zinc-anilide complexes have been shown to catalyze the highly Z-selective semi-hydrogenation of a range of alkynes. acs.orgresearchgate.net
E-Selective Semi-Hydrogenation:
The synthesis of E-alkenes from alkynes is more challenging as it often involves an anti-addition of hydrogen or a subsequent isomerization of the initially formed Z-alkene. d-nb.info Some catalytic systems achieve E-selectivity through a different mechanistic pathway. For example, a nickel-based catalytic system has been developed for the semi-hydrogenation of alkynes to E-alkenes, where the mechanism involves an efficient Z-selective semi-hydrogenation followed by a sulfur-radical mediated Z-to-E isomerization. rsc.org Another approach involves heterobimetallic catalysts, such as an Ag-Ru system, which has shown high selectivity for converting alkynes to E-alkenes. acs.org Furthermore, ruthenium catalysts have been employed for the E-selective semihydrogenation of diaryl alkynes using alcohols as the hydrogen source, where the high E-selectivity is a result of catalyst-driven isomerization of the initially formed Z-alkenes. organic-chemistry.org
Recent research has also demonstrated that stereoselectivity can be switched between E and Z by modifying the reaction conditions with a single catalyst. For instance, a cobalt(III) complex system can be tuned to produce either E- or Z-alkenes by modulating the concentration of water. nih.gov Similarly, a nickel(II)-salt-based system's stereoselectivity is dictated by the specific anion in the nickel salt. nih.gov A ruthenium pincer complex can be switched from producing E-alkenes to Z-alkenes by the addition of a catalytic amount of thiol, which acts as a reversible inhibitor. acs.org
Table 1: Catalytic Systems for Stereodivergent Semi-Hydrogenation of Alkynes
| Catalyst System | Selectivity | Key Features |
|---|---|---|
| Palladium on CaCO3 poisoned with lead acetate and quinoline (Lindlar Catalyst) | Z-selective | Prevents over-reduction to alkane; classic method. wikipedia.orglibretexts.org |
| Cobalt(II) complexes with NNN-pincer ligands | Z-selective | Employs earth-abundant metal; proceeds at room temperature. rsc.org |
| Zinc-anilide complex | Z-selective | Post-transition metal alternative for semi-hydrogenation. acs.orgresearchgate.net |
| Nickel-based catalyst with mercapto-β-cyclodextrin | E-selective | Involves Z-to-E isomerization mediated by a sulfur radical. rsc.org |
| Ag–Ru heterobimetallic complexes | E-selective | High selectivity for E-alkenes using H2. acs.org |
| Ruthenium catalyst with alcohol as hydrogen source | E-selective | Isomerization of the initially formed Z-alkene. organic-chemistry.org |
| Cobalt(III) complex with tunable water concentration | Stereodivergent | Selectivity switched by modulating water content. nih.gov |
| Nickel(II)-salt with specific anions | Stereodivergent | Anion of the nickel salt dictates E/Z selectivity. nih.gov |
| Ruthenium pincer complex with thiol inhibitor | Stereodivergent | Addition of thiol switches selectivity from E to Z. acs.org |
Catalyst Deactivation Pathways in Alkyne Transformationsd-nb.infoorganic-chemistry.org
Catalyst deactivation is a critical issue in alkyne transformations, leading to reduced efficiency and increased costs. appliedcatalysts.comnih.gov The deactivation process can occur through several mechanisms, broadly categorized as chemical, mechanical, and thermal. scispace.com In the context of transformations involving 2-Butyne, 1-(2-propynyloxy)-, understanding these pathways is essential for optimizing reaction conditions and extending catalyst lifetime.
Poisoning:
Poisoning is a common deactivation mechanism where impurities in the reaction mixture strongly chemisorb onto the active sites of the catalyst, rendering them inactive. wikipedia.orgscispace.com In alkyne hydrogenations, common poisons include sulfur compounds, carbon monoxide, halides, and nitrogen-containing heterocycles. wikipedia.orgappliedcatalysts.com For instance, sulfur can strongly bind to palladium catalysts, altering the electronic properties of the metal surface and reducing its catalytic activity. samaterials.com Even the substrate or product itself can act as a poison. In the hydrogenation of acetylene (B1199291) to ethylene, acetylene can form strongly bound complexes on the palladium catalyst surface, leading to deactivation. appliedcatalysts.com The presence of functional groups in the substrate, such as the ether linkage and the terminal alkyne in 2-Butyne, 1-(2-propynyloxy)-, could potentially lead to side reactions or strong adsorption on the catalyst surface, causing deactivation.
The poisoning can be either homogeneous, where the poison is evenly distributed, or a "pore-mouth" poisoning, where a shell of deactivated catalyst forms on the exterior, limiting diffusion of reactants to the active interior. wikipedia.org
Fouling:
Fouling occurs when a substance physically deposits on the catalyst surface, blocking active sites and pores. scispace.com In alkyne transformations, this can be due to the formation of high molecular weight byproducts or polymers, often referred to as "green oil." chinesechemsoc.org These oligomeric species can block the catalyst pores, preventing the reactant molecules from reaching the active sites. The highly unsaturated nature of 2-Butyne, 1-(2-propynyloxy)- makes it susceptible to oligomerization, especially under harsh reaction conditions.
Thermal Degradation:
Thermal degradation, or sintering, involves changes in the catalyst structure due to high temperatures. This can lead to the growth of metal crystallites, which reduces the active surface area of the catalyst. scispace.com For supported metal catalysts, high temperatures can also cause the collapse of the support's pore structure. While many alkyne transformations are carried out under mild conditions, some processes may require elevated temperatures, increasing the risk of thermal deactivation.
Leaching:
In the case of supported catalysts, the active metal component can be leached into the reaction medium. This not only leads to a loss of catalytic activity but can also contaminate the product. The choice of solvent and ligands can influence the extent of leaching.
Chemical Reaction:
The catalyst itself can undergo chemical reactions that lead to deactivation. For example, in the presence of certain reactants or impurities, the active metal can be oxidized or converted into an inactive compound. samaterials.com In some hydrogenation reactions, the formation of metal hydrides or carbides in the subsurface of the catalyst can be detrimental to selectivity and lead to deactivation. chinesechemsoc.org For instance, in CO2 hydrogenation, the presence of SO2 can lead to the formation of inactive metal sulfides. rsc.org
Table 2: Common Catalyst Deactivation Mechanisms
| Deactivation Mechanism | Description | Relevance to 2-Butyne, 1-(2-propynyloxy)- Transformations |
|---|---|---|
| Poisoning | Strong chemisorption of impurities, reactants, or products onto active sites. wikipedia.orgscispace.com | The terminal alkyne and ether functionalities could act as poisons or be susceptible to impurities in the reaction mixture. |
| Fouling | Physical deposition of substances, such as polymers ("green oil"), on the catalyst surface. scispace.com | The unsaturated nature of the compound increases the risk of oligomerization and fouling. chinesechemsoc.org |
| Thermal Degradation (Sintering) | Structural changes at high temperatures, leading to loss of active surface area. scispace.com | A concern if high temperatures are required for specific transformations. |
| Leaching | Loss of the active metal component from the support into the reaction medium. | Can be influenced by solvents and ligands used in the reaction. |
| Chemical Reaction | The active catalyst phase reacts to form an inactive species. samaterials.com | Potential for oxidation or formation of inactive complexes with substrate or byproducts. |
Lewis Acid Catalysis in Alkyne Activationresearchgate.net
Lewis acid catalysis plays a significant role in activating alkynes toward various transformations. rsc.org Lewis acids, being electron-pair acceptors, can interact with the electron-rich triple bond of an alkyne, rendering it more electrophilic and susceptible to nucleophilic attack. nih.gov This activation strategy is central to a wide range of reactions, including cyclizations, additions, and rearrangements. researchgate.netmdpi.com
Role of Alkynophilic Lewis Acids in Electrophilic Cyclization Reactionsresearchgate.net
Alkynophilic Lewis acids, which have a strong affinity for alkynes, are particularly effective in promoting electrophilic cyclization reactions. mdpi.comnih.gov In the context of 2-Butyne, 1-(2-propynyloxy)-, the tethered propargyloxy group provides an internal nucleophile that can participate in such cyclizations upon activation of one of the alkyne moieties.
The mechanism generally involves the coordination of the Lewis acid to the alkyne, which polarizes the C≡C bond and lowers the energy barrier for the intramolecular attack by the nucleophile. nih.gov Gold and platinum complexes are well-known alkynophilic Lewis acids that effectively catalyze these types of transformations. mdpi.com For instance, a gold(I) catalyst can activate an alkyne, facilitating an intramolecular cyclization.
The choice of the Lewis acid can influence the reaction pathway, leading to different products. For example, depending on the boron Lewis acid used (e.g., ClBcat, BBr3), the reaction of an alkynyl sulfide (B99878) can result in alkyne haloboration, electrophilic cyclization, or group transfer. escholarship.org This highlights the subtle interplay between the Lewis acid, the substrate, and the reaction conditions in determining the outcome of the reaction.
Kinetic and Thermodynamic Parameters of Lewis Acid-Mediated Processesresearchgate.net
The outcome of a Lewis acid-mediated reaction involving an alkyne can be governed by either kinetic or thermodynamic control. libretexts.orgpressbooks.pubmasterorganicchemistry.com Understanding the kinetic and thermodynamic parameters is crucial for predicting and controlling the product distribution.
Under kinetic control , the major product is the one that is formed the fastest, meaning it has the lowest activation energy (ΔG‡). libretexts.orgmasterorganicchemistry.com These conditions are typically favored at lower temperatures where the reactions are irreversible. libretexts.org
Under thermodynamic control , the reaction is reversible, and the product distribution reflects the relative thermodynamic stabilities of the products. pressbooks.pubmasterorganicchemistry.com The most stable product, with the lowest Gibbs free energy (ΔG°), will be the major product at equilibrium. pressbooks.pub Higher reaction temperatures often favor thermodynamic control by providing enough energy to overcome the activation barriers for both the forward and reverse reactions. libretexts.org
In the context of Lewis acid-mediated cyclization of a molecule like 2-Butyne, 1-(2-propynyloxy)-, different cyclized products could be formed. The initial cyclization might lead to a kinetically favored product, which could then isomerize to a more thermodynamically stable product if the reaction conditions allow for reversibility.
For example, in studies of the formal thioboration of alkynes, activation parameters have been determined. For the reaction of a 2-alkynylthioanisole with ClBcat, the activation parameters were found to be ΔG‡ = 27.1 ± 0.1 kcal mol⁻¹ at 90 °C, ΔH‡ = 13.8 ± 1.0 kcal mol⁻¹, and ΔS‡ = -36.6 ± 2.8 cal mol⁻¹ K⁻¹. researchgate.net Such data is invaluable for understanding the reaction mechanism and optimizing conditions to favor a desired product.
Table 3: Kinetic vs. Thermodynamic Control in Lewis Acid-Mediated Reactions
| Control Type | Determining Factor | Favored Conditions | Product |
|---|---|---|---|
| Kinetic Control | Rate of reaction (lowest ΔG‡) | Low temperature, irreversible conditions libretexts.org | The product that forms fastest. masterorganicchemistry.com |
| Thermodynamic Control | Product stability (lowest ΔG°) | High temperature, reversible conditions pressbooks.pub | The most stable product. masterorganicchemistry.com |
Isomerization and Rearrangement Mechanismsresearchgate.netappliedcatalysts.com
Isomerization and rearrangement reactions of alkynes are fundamental transformations in organic synthesis, allowing for the repositioning of the triple bond within a carbon skeleton. This can be particularly useful for converting internal alkynes, which are often more stable, into terminal alkynes that are more versatile for further functionalization.
Mechanistic Studies of the Alkyne Zipper Reaction for Alkyne Isomerizationappliedcatalysts.com
The "alkyne zipper" reaction is a powerful method for the contra-thermodynamic isomerization of an internal alkyne to a terminal position. mdpi.comwikipedia.org This reaction is typically carried out using a superbase, such as potassium 3-aminopropylamide (KAPA), which is generated in situ from potassium hydride and 1,3-diaminopropane. mdpi.comwikipedia.orgacs.org
For a substrate like 2-Butyne, 1-(2-propynyloxy)-, the alkyne zipper reaction could potentially be used to isomerize the internal 2-butyne moiety to a terminal 1-butyne (B89482) or even the terminal 2-propynyloxy group to an internal position, although the latter is less common. The driving force for the migration to the terminal position is the deprotonation of the terminal alkyne by the strong base to form a stable acetylide anion. wikipedia.org
Mechanistic studies have shown that the alkyne zipper reaction is generally a second-order process, being first-order with respect to both the alkyne and the base. mdpi.com The reaction is believed to proceed through a series of deprotonation and reprotonation steps, involving allene intermediates. mdpi.comwikipedia.org The base abstracts a proton from a carbon adjacent to the triple bond, forming a propargyl/allenyl anion. This anion is then protonated at a different position, leading to the migration of the triple bond. This process repeats, allowing the alkyne to "zip" along the carbon chain until it reaches the terminal position. wikipedia.org
While several mechanisms have been proposed, the one involving discrete carbanionic acetylene-allene intermediates is widely accepted. mdpi.com The reaction is considered to be under kinetic control, where a series of Brønsted-Lowry acid-base exchanges facilitate the proton transfer. mdpi.com The choice of base is critical; it must be strong enough to deprotonate the terminal alkyne to drive the equilibrium towards the terminal acetylide. wikipedia.org
Table 4: Key Features of the Alkyne Zipper Reaction
| Feature | Description |
|---|---|
| Reaction Type | Contra-thermodynamic isomerization of an internal alkyne to a terminal alkyne. mdpi.com |
| Reagent | Typically a superbase, such as potassium 3-aminopropylamide (KAPA). mdpi.comwikipedia.org |
| Driving Force | Formation of a stable terminal acetylide anion. wikipedia.org |
| Mechanism | Stepwise deprotonation-reprotonation via allene intermediates. mdpi.comwikipedia.org |
| Kinetics | Second-order overall; first-order in alkyne and base. mdpi.com |
| Control | Kinetically controlled process. mdpi.com |
Allylic Ether Isomerization Mechanisms and Catalytic Effects
The isomerization of allylic ethers, such as the propargyloxy group in 2-Butyne, 1-(2-propynyloxy)-, can proceed through various mechanisms, often facilitated by catalysts. Transition metal complexes, particularly those of ruthenium and rhodium, are effective in catalyzing the migration of the double bond in allyl ethers to form the more thermodynamically stable propenyl ethers. rsc.orgresearchgate.net For instance, ruthenium complexes can quantitatively convert allyl aryl ethers to 1-propenyl ethers. researchgate.net
Theoretical studies have shown that in the absence of a catalyst, the isomerization of allylic ethers has a high activation energy barrier. sioc-journal.cn However, the introduction of catalysts like gold(I) complexes can dramatically lower this barrier. sioc-journal.cn The catalytic cycle is proposed to involve the coordination of the catalyst to the ether, followed by a proton shift, leading to the formation of an intermediate that facilitates the interconversion to the product. sioc-journal.cn
In the context of propargyl ethers, rhodium catalysts have been employed for isomerization/propargyl Claisen rearrangement reactions. rsc.orgpolimi.it These reactions proceed via the formation of enol ether intermediates through a 1-carbon olefin isomerization. rsc.orgpolimi.it The reaction conditions, such as temperature, can influence the final product. At room temperature, allenes may be formed, while at higher temperatures, dienals can be the major product. rsc.orgpolimi.it
Base-catalyzed isomerization is also a viable pathway. Lithium diisopropylamide (LDA) has been shown to effectively promote the conversion of allylic ethers to (Z)-propenyl ethers with high stereoselectivity. organic-chemistry.org The reaction rate is influenced by steric hindrance, with less hindered allylic ethers isomerizing more rapidly. organic-chemistry.org
Table 1: Catalysts and Conditions for Allylic Ether Isomerization
| Catalyst/Reagent | Substrate Type | Key Transformation | Reference |
| Ruthenium complexes | Allyl aryl ethers | Isomerization to 1-propenyl ethers | researchgate.net |
| Rhodium complexes | Allyl propargyl ethers | Isomerization/propargyl Claisen rearrangement | rsc.orgpolimi.it |
| Gold(I) complexes | Allylic ethers | Isomerization with reduced activation energy | sioc-journal.cn |
| Lithium diisopropylamide (LDA) | Allylic ethers | Isomerization to (Z)-propenyl ethers | organic-chemistry.org |
Nucleophilic and Electrophilic Reactions at Carbon-Carbon Triple Bonds and Ether Oxygen
The chemical reactivity of 2-Butyne, 1-(2-propynyloxy)- is characterized by the distinct functionalities of its alkyne and ether groups. The carbon-carbon triple bonds are sites for electrophilic additions, while the ether linkage is susceptible to nucleophilic substitution and cleavage.
The internal alkyne of the 2-butyne moiety and the terminal alkyne of the propargyloxy group in 2-Butyne, 1-(2-propynyloxy)- are susceptible to electrophilic addition reactions. The regioselectivity of these additions to unsymmetrical internal alkynes can often be challenging to control. researchgate.net However, the presence of certain functional groups can direct the addition to a specific carbon of the alkyne. For example, the β-boron effect has been utilized to achieve high site-selectivity in electrophilic additions to propargylic boronates. researchgate.net
Electrophilic halogenation of propargylic alcohols, which are precursors to propargylic ethers, is a well-known reaction that can lead to various haloenones. rsc.org The reaction of propargylic substrates with electrophilic iodine reagents can lead to the formation of iodo-substituted heterocycles through intramolecular cyclization. acs.org
The reaction of aryl radicals with 2-butyne has been studied, revealing a mechanism that involves the formation of a vinyl radical adduct, which can then undergo further reactions like cyclization. rsc.org
Table 2: Examples of Electrophilic Additions to Alkynes
| Electrophile | Alkyne Substrate | Product Type | Key Finding | Reference |
| Pyridine-HF | Propargylic B(MIDA)s | β-Difluoroalkylboronates | High regioselectivity due to β-boron effect. researchgate.net | researchgate.net |
| N-Iodosuccinimide (NIS) | S-aryl propargyl thioethers | 3-Iodothiochromenes | Intramolecular iodoarylation. acs.org | acs.org |
| Aryl radical cations | 2-Butyne | Substituted indenes | Formation of a resonance-stabilized radical adduct. rsc.org | rsc.org |
The formation of propargylic ethers like 2-Butyne, 1-(2-propynyloxy)- can be achieved through nucleophilic substitution reactions. A common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. youtube.com For this to be effective, the alkyl halide should be primary or secondary to minimize competing elimination reactions. youtube.com Alternatively, gold-catalyzed reactions of terminal alkynes with acetals can produce propargylic ethers. jst.go.jp The direct etherification of unadorned alkynes at the propargylic position via C-H activation presents a more atom-economical approach, though it remains a developing area. nih.gov
The cleavage of ethers typically requires strong acids like HBr or HI to protonate the ether oxygen, making it a better leaving group. orgoreview.compressbooks.pub The subsequent nucleophilic attack by the halide ion can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. youtube.comorgoreview.compressbooks.pub
SN2 Mechanism: Ethers with primary and secondary alkyl groups generally undergo cleavage via an SN2 pathway, where the nucleophile attacks the less sterically hindered carbon. orgoreview.compressbooks.pub
SN1 Mechanism: Ethers with tertiary, benzylic, or allylic groups, which can form stable carbocations, tend to cleave through an SN1 mechanism. orgoreview.compressbooks.pubmasterorganicchemistry.com The propargyloxy group in 2-Butyne, 1-(2-propynyloxy)- can stabilize a positive charge at the propargylic position, suggesting a propensity for SN1-type cleavage under acidic conditions. The formation of a stable carbocation intermediate is a key feature of the SN1 pathway. masterorganicchemistry.com
The stereochemical outcome of nucleophilic substitution at a tertiary carbon center can be complex, with possibilities of both inversion and retention of configuration, depending on the specific reaction conditions and the nature of the substrate and nucleophile. rsc.org
Role as a Versatile Synthetic Building Block and Synthon
The unique molecular architecture of 2-Butyne, 1-(2-propynyloxy)-, featuring two distinct alkyne functionalities and an ether linkage, establishes it as a highly versatile building block in organic synthesis. This structure allows for its participation in a wide array of chemical transformations, enabling the construction of complex molecular frameworks.
Utilization as a Bifunctional Synthon in Multistep Organic Syntheses
In the strategic planning of complex organic syntheses, known as retrosynthetic analysis, molecules are conceptually broken down into smaller, idealized fragments called synthons. lkouniv.ac.inajrconline.org 2-Butyne, 1-(2-propynyloxy)- is an exemplary bifunctional synthon due to its two reactive alkyne sites. A bifunctional synthon is a reagent that contains two functional groups, allowing for sequential or simultaneous reactions to build molecular complexity. sathyabama.ac.in
The presence of both a terminal and an internal alkyne allows for selective reactions. The terminal alkyne is generally more reactive towards certain reagents, such as in deprotonation to form an acetylide for nucleophilic attack, or in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The internal alkyne, being less sterically hindered and electronically different, can be targeted in separate reaction steps. This differential reactivity is a cornerstone of multistep synthesis, enabling chemists to construct elaborate molecules in a controlled and predictable manner. fiveable.me For example, the terminal alkyne could be used to introduce a specific substituent via a coupling reaction, and subsequently, the internal alkyne could undergo a cycloaddition to form a heterocyclic ring, all within the same synthetic sequence.
Click Chemistry Applications Involving Alkyne-Ether Compounds
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate byproducts that are easily removed. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, and alkyne-ether compounds like 2-Butyne, 1-(2-propynyloxy)- are excellent substrates for this transformation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a powerful tool for forming a stable triazole ring from an alkyne and an azide (B81097). This reaction is known for its reliability, specificity, and biocompatibility. acs.org The presence of a copper(I) catalyst dramatically accelerates the rate of the cycloaddition compared to the uncatalyzed thermal reaction and, crucially, controls the regioselectivity. organic-chemistry.org
A significant advantage of the CuAAC reaction is its high regioselectivity. The reaction between a terminal alkyne, such as the 2-propynyloxy group in 2-Butyne, 1-(2-propynyloxy)-, and an organic azide exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgacs.orgresearchgate.net This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov The mechanism of the copper-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, leading to the specific 1,4-disubstituted product. acs.org This high degree of control is invaluable in the synthesis of complex molecules where specific connectivity is essential for function, such as in the development of pharmaceuticals and functional materials. researchgate.netresearchgate.net
The table below illustrates the regioselective outcome of the CuAAC reaction.
| Reactants | Catalyst | Product | Regioselectivity |
| Terminal Alkyne + Azide | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | High (exclusively 1,4-isomer) |
| Terminal Alkyne + Azide | None (Thermal) | Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles | Low |
The CuAAC reaction is characterized by its high yields and atom economy, meaning that most of the atoms from the reactants are incorporated into the final product with minimal waste. researchgate.net This efficiency is a key tenet of green chemistry and is highly desirable in both academic research and industrial applications. Protocols for CuAAC are typically simple to perform and can often be conducted in environmentally benign solvents, including water, at room temperature. organic-chemistry.orgresearchgate.net
Research has focused on optimizing the catalytic system to further enhance yields and efficiency. This includes the development of various copper(I) sources and ligands that stabilize the catalytic species and prevent side reactions. acs.org The result is a robust and reliable method for forging strong covalent bonds, making the CuAAC of alkyne-ether compounds a cornerstone of modern synthetic chemistry.
The following table summarizes the key features of CuAAC protocols.
| Feature | Description |
| Yield | Typically high to excellent. |
| Atom Economy | High, as it is an addition reaction with no byproducts. |
| Reaction Conditions | Often mild, including room temperature and aqueous media. |
| Scope | Tolerates a wide range of functional groups in both the alkyne and azide reactants. |
| Product Isolation | Generally straightforward, often requiring simple filtration or extraction. |
Application in Combinatorial Synthesis for Compound Libraries
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large, diverse collections of compounds, known as libraries, which are instrumental in drug discovery and materials science. nih.govimperial.ac.uk The "mix and split" synthesis method, a cornerstone of combinatorial chemistry, allows for the geometric expansion of potential products from a set of starting materials. combichemistry.com The distinct reactivity of the two alkyne groups in 2-butyne, 1-(2-propynyloxy)- makes it an ideal scaffold for generating such libraries.
The terminal alkyne can selectively participate in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leaving the internal alkyne available for subsequent transformations. acs.org This sequential reactivity allows for the systematic and controlled introduction of diverse chemical functionalities. For instance, a library of compounds can be generated by first reacting the terminal alkyne of 2-butyne, 1-(2-propynyloxy)- with a variety of azides. The resulting products, each now containing a unique triazole ring and an unreacted internal alkyne, can then be subjected to a second round of reactions targeting the internal alkyne. This approach enables the creation of a vast number of distinct molecules from a limited set of starting materials, significantly accelerating the discovery of new lead compounds. imperial.ac.uk
Table 1: Hypothetical Combinatorial Library Synthesis using 2-Butyne, 1-(2-propynyloxy)-
| Step | Reaction | Reactants | Resulting Scaffold |
| 1 | CuAAC | 2-Butyne, 1-(2-propynyloxy)- + Set of Azides (R¹-N₃, R²-N₃, ...) | Triazole-functionalized internal alkynes |
| 2 | Various | Resulting scaffolds + Set of reagents for internal alkyne | Diverse library of difunctionalized compounds |
Copper-Free Click Reactions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), ADIBO, BCN)
While CuAAC is a highly efficient reaction, the cytotoxicity of the copper catalyst can be a limitation, particularly in biological systems. iris-biotech.desigmaaldrich.com This has spurred the development of copper-free click chemistry, with strain-promoted azide-alkyne cycloaddition (SPAAC) being a prominent example. sigmaaldrich.comwikipedia.org SPAAC utilizes strained cyclooctynes that react rapidly with azides without the need for a metal catalyst. wikipedia.orgtcichemicals.com
The inherent structure of 2-butyne, 1-(2-propynyloxy)- does not possess the ring strain required for efficient SPAAC. However, it serves as a valuable starting material for the synthesis of more reactive derivatives. The propargyl ether group can be chemically modified to incorporate functionalities that enhance reactivity. For example, it can be used as a building block in the synthesis of larger, strained ring systems. The design of these reactive alkynes often involves creating significant ring strain, which lowers the activation energy of the cycloaddition reaction with azides. nih.gov The reactivity of cyclooctynes, for instance, is enhanced by the presence of electron-withdrawing groups or by fusing them to other rings to increase strain. iris-biotech.de
Table 2: Factors Influencing SPAAC Reaction Rates
| Factor | Description | Impact on Rate |
| Ring Strain | Deviation from ideal bond angles in the cyclooctyne. | Increased strain leads to a faster reaction. nih.gov |
| Electron-withdrawing Groups | Substituents near the alkyne that pull electron density. | Enhances the electrophilicity of the alkyne, increasing the rate. nih.gov |
| Fused Rings | Aromatic or other rings fused to the cyclooctyne. | Can increase ring strain and influence electronic properties. wikipedia.org |
The bioorthogonal nature of copper-free click chemistry makes it an invaluable tool for bioconjugation—the process of linking molecules in a biological environment. iris-biotech.declinicallab.com Derivatives of 2-butyne, 1-(2-propynyloxy)- that are engineered for SPAAC can be used to label and track biomolecules such as proteins, carbohydrates, and nucleic acids within living cells without disrupting normal cellular processes. nih.govnih.gov For example, a biomolecule can be metabolically engineered to incorporate an azide group. A fluorescent dye or other reporter molecule functionalized with a strained alkyne derived from 2-butyne, 1-(2-propynyloxy)- can then be introduced, leading to a highly specific and stable covalent linkage via SPAAC. baseclick.euinterchim.fr This enables researchers to visualize and study complex biological processes in real-time. nih.gov
Synthesis of Triazole-Containing Organic and Polymeric Architectures
The 1,2,3-triazole ring, the hallmark of azide-alkyne cycloaddition reactions, is a robust and stable five-membered heterocycle. mdpi.com Its formation is essentially irreversible and it possesses a significant dipole moment. acs.org The dual-alkyne nature of 2-butyne, 1-(2-propynyloxy)- allows for its use as a monomer or cross-linker in the synthesis of complex polymers containing triazole units.
These triazole-containing polymers can be synthesized via CuAAC or SPAAC, leading to materials with tailored properties. mdpi.comnih.gov For example, by reacting 2-butyne, 1-(2-propynyloxy)- with diazide monomers, linear polymers can be formed. If a tri-functional azide is used, a cross-linked network will result. The properties of these polymers, such as solubility, thermal stability, and mechanical strength, can be tuned by the choice of the co-monomers. nih.govrdd.edu.iq These materials find applications in diverse areas, including as coatings, adhesives, and in biomedical devices. nih.govresearchgate.net
Cycloaddition Reactions Beyond Click Chemistry
While click chemistry is a dominant application, the alkyne functionalities of 2-butyne, 1-(2-propynyloxy)- can participate in a broader range of cycloaddition reactions. These reactions offer alternative pathways to complex molecular architectures.
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. ekb.egnih.gov This approach is highly efficient, saving time, reagents, and energy. ekb.eg The alkyne moieties in 2-butyne, 1-(2-propynyloxy)- can serve as key components in such reactions. For example, in the presence of a suitable catalyst, the internal alkyne could react with an aryl halide and a carbon dioxide source in a tandem cyclization-carboxylation reaction to generate complex heterocyclic structures. researchgate.net This one-pot difunctionalization allows for the rapid construction of intricate molecular frameworks that would otherwise require lengthy, multi-step syntheses.
Polymerization and Functional Materials Development
The unique structure of 2-Butyne, 1-(2-propynyloxy)-, featuring two distinct alkyne functionalities—an internal disubstituted alkyne and a terminal monosubstituted alkyne—separated by an ether linkage, makes it a highly versatile building block in the realm of polymer chemistry and materials science. This dual reactivity allows for its participation in a variety of polymerization reactions and its incorporation into advanced functional materials.
Building Blocks for High-Performance Polymers (e.g., Polyurethanes, Polyesters, Epoxy Resins)
The presence of both alkyne and ether functionalities in 2-Butyne, 1-(2-propynyloxy)- allows it to be a precursor or a modification agent for a range of high-performance polymers. The alkyne groups can be leveraged for cross-linking or polymerization, while the ether group provides flexibility to the polymer backbone.
Polyurethanes: In polyurethane (PU) synthesis, isocyanates react with polyols to form the characteristic urethane (B1682113) linkages. bhu.ac.inontosight.aiscispace.com While not a traditional polyol, the alkyne groups of 2-Butyne, 1-(2-propynyloxy)- can be functionalized to introduce hydroxyl groups. More directly, it can be incorporated into polyol structures or used as a cross-linker in specialized PUs where the alkyne moieties are preserved for subsequent post-polymerization modifications, such as through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. researchgate.net This approach allows for the creation of highly branched or functionalized polyurethanes with tailored properties. For instance, the development of poly(urea vinyl ether ester)s through the click reaction of activated alkynes and hydroxyl groups presents a sustainable, isocyanate-free route to polyurethane-like materials where a molecule like 2-Butyne, 1-(2-propynyloxy)- could potentially be integrated. acs.org
Polyesters: Polyesters are typically synthesized through the polycondensation of dicarboxylic acids and diols. acs.org Similar to its application in polyurethanes, 2-Butyne, 1-(2-propynyloxy)- can be modified to act as a diol. Alternatively, its alkyne groups can be utilized in thiol-yne or other click reactions to create cross-linked polyester (B1180765) networks. acs.org The synthesis of alkyne-functionalized biodegradable polyesters via melt polycondensation has been demonstrated, creating materials that can be rapidly cross-linked under UV light via thiol-yne chemistry. acs.org This produces soft, degradable elastomers with mechanical properties suitable for biomedical applications. The incorporation of a di-alkyne monomer like 2-Butyne, 1-(2-propynyloxy)- could introduce a higher cross-linking density and further tune the material's properties.
Epoxy Resins: Epoxy resins are thermosetting polymers that form highly cross-linked networks. The alkyne groups of 2-Butyne, 1-(2-propynyloxy)- can be involved in curing reactions, either by reacting with other functional groups in the resin formulation or through self-polymerization under certain conditions. A key application involves using the alkyne groups for "click" reactions with azide-functionalized epoxy monomers or additives. This allows for the creation of toughened epoxy resins where the formation of a secondary polymer network occurs in situ during the curing process.
The polyhydroalkoxylation of aromatic diynes, catalyzed by a superbase, has been shown to be a successful method for producing soluble, regio-regular poly(vinyl ether)s. rsc.org This type of polymerization highlights the potential of using the alkyne functionalities in 2-Butyne, 1-(2-propynyloxy)- to form poly(vinyl ether) structures, with the ether linkage contributing to the polymer's backbone. rsc.org
Table 1: Potential Integration of 2-Butyne, 1-(2-propynyloxy)- into High-Performance Polymers
| Polymer Type | Potential Role of 2-Butyne, 1-(2-propynyloxy)- | Resulting Polymer Feature |
| Polyurethanes | Cross-linking agent; Functional monomer after modification | Increased network density; Pendant alkyne groups for post-modification |
| Polyesters | Functional co-monomer; Cross-linker for unsaturated polyesters | Tunable mechanical properties; Photo-crosslinkable materials |
| Epoxy Resins | Reactive modifier; Component in dual-curing systems | Enhanced toughness; Functionalized thermoset networks |
| Poly(vinyl ether)s | Diyne monomer in polyhydroalkoxylation reactions | Formation of functional poly(vinyl ether)s |
Synthesis of Star Polymers via Alkyne-Functionalized Precursors
Star polymers, which consist of multiple linear polymer "arms" radiating from a central core, have garnered significant interest due to their unique rheological and physical properties compared to their linear counterparts. wikipedia.org The synthesis of star polymers can be broadly categorized into "arm-first" and "core-first" methods. wikipedia.orgustc.edu.cnresearchgate.net The di-alkyne nature of 2-Butyne, 1-(2-propynyloxy)- makes it an excellent candidate for use in the "arm-first" approach, acting as a compact, functional core.
In the "arm-first" strategy, linear polymer arms with reactive end-groups are synthesized first and then attached to a multifunctional core molecule. wikipedia.orgustc.edu.cn A widely used and highly efficient method for this attachment is the CuAAC click reaction between azide-terminated polymer arms and an alkyne-functionalized core. kinampark.comuni-bayreuth.de
The synthesis process would involve:
Synthesis of Polymer Arms: Living/controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are used to synthesize polymer arms (e.g., polystyrene, poly(N-isopropylacrylamide)) with a terminal azide group. ustc.edu.cnnih.gov
Coupling Reaction: The azide-terminated polymer arms are then reacted with 2-Butyne, 1-(2-propynyloxy)-, which acts as the alkyne-functionalized core. The two alkyne groups on the molecule can react with two polymer arms, leading to the formation of a simple A2-type star polymer or potentially more complex structures if used as a linking agent between larger pre-formed arms.
The use of precursors with terminal alkyne groups is a well-established route for creating various star polymer architectures, including well-defined 7-arm and 21-arm star polymers based on cyclodextrin (B1172386) cores. ustc.edu.cn Similarly, well-defined polypeptides bearing pendant alkyne groups have been synthesized, which serve as precursors for more complex macromolecular structures through click chemistry. rsc.org While these examples use different core molecules, the underlying principle of using alkyne functionalities for the covalent linking of polymer arms is directly applicable to 2-Butyne, 1-(2-propynyloxy)-. Its small size and defined structure would allow for the creation of star polymers with a precisely defined core.
Table 2: Conceptual Synthesis of an A2 Star Polymer using 2-Butyne, 1-(2-propynyloxy)-
| Step | Description | Reactants | Product |
| 1 | Synthesis of Arms | Monomer (e.g., Styrene), Azide-functionalized Initiator | Azide-terminated Polystyrene Chains (PS-N3) |
| 2 | Core Coupling | PS-N3, 2-Butyne, 1-(2-propynyloxy)- | (PS)2-core Star Polymer |
Functionalization of Covalent Organic Frameworks (COFs) and other Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. nih.govresearchgate.net Their properties can be tailored for specific applications, such as gas storage, separation, and catalysis, through functionalization. nih.govrsc.orgrsc.org Post-synthetic modification (PSM) is a powerful strategy to introduce functional groups into a pre-synthesized COF without altering its underlying framework. rsc.orgrsc.orgsci-hub.se
The alkyne groups of 2-Butyne, 1-(2-propynyloxy)- are ideal for the PSM of COFs, primarily through the CuAAC click reaction. nih.govresearchgate.net If a COF is initially synthesized with pendant azide groups, it can be subsequently reacted with 2-Butyne, 1-(2-propynyloxy)-. This reaction would covalently link the molecule to the pore walls of the COF. Given that the compound has two alkyne groups, it can be used in several ways:
Introducing Reactive Sites: By using a stoichiometric amount, one alkyne group can react with the COF's azide group, leaving the second alkyne group unreacted and available for further chemical transformations. This effectively installs a new, reactive handle within the pores of the material. nih.govresearchgate.net
Cross-linking: If the molecule reacts with azide groups on adjacent layers or different parts of the same framework, it can act as a cross-linking agent, potentially enhancing the mechanical stability and modulating the porosity of the COF.
Surface Functionalization: The molecule can be used to functionalize other porous materials, like silica (B1680970) or functionalized cellulose, that have been prepared with appropriate reactive groups (e.g., azides) on their surfaces.
The utility of alkyne groups in PSM is well-documented. For example, COFs with hydroxyl pendant groups have been functionalized using Williamson ether synthesis, and imine-linked COFs have been modified via aza-Diels-Alder reactions with arylalkynes. nih.govscispace.com Furthermore, thiol-modified COFs have been prepared for heavy metal removal by first creating vinyl-functionalized COFs and then using a thiol-ene "click" reaction. nih.gov The versatility of click chemistry makes 2-Butyne, 1-(2-propynyloxy)- a valuable tool for tailoring the internal chemical environment of porous materials. mdpi.com
Stereoselective and Stereodivergent Transformations of Alkyne-Ether Systems
The presence of two chemically distinct alkyne groups in 2-Butyne, 1-(2-propynyloxy)- —a terminal, monosubstituted alkyne (propargyl group) and an internal, disubstituted alkyne (2-butyne group)—opens up possibilities for complex stereoselective and stereodivergent reactions. A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction's outcome is determined by the stereochemistry of the reactant. masterorganicchemistry.comwikipedia.orgdurgapurgovtcollege.ac.in Stereodivergent synthesis allows for the selective formation of either the (E)- or (Z)-alkene from the same alkyne starting material by changing the catalyst or reaction conditions. researchgate.netrsc.orgnih.gov
The terminal alkyne is generally more sterically accessible and electronically different from the internal alkyne, allowing for regioselective functionalization. Furthermore, a variety of catalytic systems have been developed for the stereodivergent hydrogenation, hydroboration, and hydrosilylation of alkynes. researchgate.netrsc.orgnih.gov
Stereodivergent Hydrogenation: Nickel-catalyzed systems have been developed that can selectively produce either the (Z)- or (E)-alkene from an alkyne by simply including or omitting a phosphine ligand. nih.gov Applying such a system to 2-Butyne, 1-(2-propynyloxy)- could, in principle, allow for the selective reduction of one or both alkyne groups to either the cis or trans alkene, leading to a variety of stereoisomeric dienes and enynes.
Stereodivergent Hydroboration: Copper-catalyzed hydroboration of terminal alkynes can be tuned to yield either the (Z)- or (E)-alkenylboron compound by choosing the appropriate ligand system. rsc.orgnih.gov This would allow for the selective synthesis of specific vinylboronates from the propargyl end of 2-Butyne, 1-(2-propynyloxy)-, which are valuable intermediates in Suzuki cross-coupling reactions.
Sequential Transformations: The differential reactivity of the two alkynes could be exploited for sequential, stereocontrolled transformations. For example, the terminal alkyne could be protected, the internal alkyne could undergo a stereoselective reaction, and then the terminal alkyne could be deprotected and subjected to a different stereoselective transformation. This would provide access to a diverse library of complex, stereochemically defined molecules.
These advanced synthetic methods provide the tools to precisely control the three-dimensional structure of products derived from 2-Butyne, 1-(2-propynyloxy)-, making it a valuable substrate for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. researchgate.netua.es The development of dual copper(I) hydride and palladium-catalyzed hydrofunctionalization reactions further expands the toolkit for stereodefined transformations of alkynes. mit.edu
Advanced Spectroscopic Characterization and Computational Modeling for Elucidation of 2 Butyne, 1 2 Propynyloxy
Advanced Spectroscopic Characterization Techniques for Alkyne-Ether Compounds
Alkyne-ether compounds, characterized by the presence of both a carbon-carbon triple bond and a C-O-C linkage, possess unique electronic and structural features. Spectroscopic characterization of these molecules requires a multi-faceted approach. NMR spectroscopy is indispensable for mapping the carbon skeleton and proton environments, while vibrational spectroscopy excels at identifying the characteristic alkyne and ether functional groups. The combination of these methods allows for an unambiguous determination of the molecular structure and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. fiveable.me For 2-Butyne (B1218202), 1-(2-propynyloxy)-, ¹H and ¹³C NMR, including two-dimensional methods, provide a complete picture of its covalent framework.
The ¹H NMR spectrum of 2-Butyne, 1-(2-propynyloxy)- is predicted to show four distinct signals, each corresponding to a unique proton environment. The terminal alkyne proton (H-a) is expected to appear as a triplet around δ 2.5 ppm due to long-range coupling with the adjacent methylene (B1212753) protons (H-b). chemicalbook.com The methylene protons of the propargyl group (H-b), being adjacent to both an ether oxygen and an alkyne, are predicted to resonate as a doublet around δ 4.2 ppm. The other set of methylene protons (H-c), situated between the ether oxygen and the internal alkyne, would likely appear as a quartet around δ 4.1 ppm, coupled to the methyl protons (H-d). Finally, the methyl protons (H-d) on the butyne group are expected to be a triplet at approximately δ 1.8 ppm.
The proton-decoupled ¹³C NMR spectrum is anticipated to display all seven unique carbon signals. The sp-hybridized carbons of the alkyne groups typically resonate in the δ 70-90 ppm range. chemistrysteps.combhu.ac.in The carbons adjacent to the electron-withdrawing ether oxygen (C-b and C-c) are deshielded and expected to appear in the δ 55-75 ppm region. fiveable.melibretexts.org The terminal methyl carbon (C-d) would be found significantly upfield.
Predicted ¹H NMR Data for 2-Butyne, 1-(2-propynyloxy)-
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-a | ~2.5 | Triplet (t) |
| H-b | ~4.2 | Doublet (d) |
| H-c | ~4.1 | Quartet (q) |
| H-d | ~1.8 | Triplet (t) |
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-a (≡CH) | ~75 |
| C-b (-O-C H₂-C≡) | ~58 |
| C-c (-O-C H₂-C≡) | ~60 |
| C-d (-C≡C-C H₃) | ~4 |
| C-e (C ≡CH) | ~80 |
| C-f (-C ≡C-CH₃) | ~78 |
Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing through-bond correlations between nuclei. science.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish proton-proton coupling relationships. sdsu.edu Key expected correlations include a cross-peak between the terminal alkyne proton (H-a) and the propargyl methylene protons (H-b), and another between the butynyl methylene protons (H-c) and the methyl protons (H-d). This confirms the connectivity within the propargyl and butynyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. sdsu.edu The HSQC spectrum would show cross-peaks connecting H-a to C-a, H-b to C-b, H-c to C-c, and H-d to C-d, allowing for the unambiguous assignment of the carbon signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful for piecing together the molecular puzzle, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comyoutube.com For 2-Butyne, 1-(2-propynyloxy)-, the most critical correlation would be between the propargyl methylene protons (H-b) and the butynyl methylene carbon (C-c), and vice-versa. These three-bond correlations across the ether oxygen (H-b—C-b—O—C-c) would unequivocally confirm the ether linkage between the propargyl and 2-butynyl fragments. Other key HMBC correlations would include:
H-b protons to the alkyne carbons C-a and C-e.
H-c protons to the alkyne carbons C-f and C-g.
H-d methyl protons to the alkyne carbons C-f and C-g.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of 2-Butyne, 1-(2-propynyloxy)- is expected to be dominated by absorptions from the alkyne and ether groups.
Alkyne Vibrations: The most diagnostic peaks for the terminal propargyl group are the sharp ≡C-H stretching vibration, which appears around 3330-3270 cm⁻¹, and the C≡C triple bond stretch, which occurs in the 2260-2100 cm⁻¹ region. orgchemboulder.comlibretexts.org The internal butyne C≡C stretch also falls in this region but is often weaker in the IR spectrum due to its more symmetrical nature and smaller change in dipole moment during vibration. libretexts.org
Ether Vibrations: The C-O-C stretching vibration of the ether linkage gives rise to a strong, characteristic band typically found in the 1150-1050 cm⁻¹ range. fiveable.mepressbooks.pub
Alkyl Vibrations: Standard sp³ C-H stretching vibrations from the methylene and methyl groups will be observed in the 3000-2850 cm⁻¹ range. pressbooks.pub
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric, non-polar bonds.
Alkyne Vibrations: The C≡C stretching vibrations are often strong and sharp in the Raman spectrum, making it an excellent technique for their identification. nih.gov While the terminal alkyne stretch (around 2120 cm⁻¹) would be visible, the internal, more symmetric C≡C stretch of the butyne moiety (around 2240 cm⁻¹) is expected to be particularly intense in the Raman spectrum, in contrast to its potentially weak IR absorption. researchgate.net This complementarity is a key advantage of using both techniques. The terminal ≡C-H stretch near 3300 cm⁻¹ is also Raman active. nih.gov
Predicted Vibrational Frequencies for 2-Butyne, 1-(2-propynyloxy)-
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Primary Technique |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | FT-IR / Raman |
| Terminal Alkyne | C≡C Stretch | 2140 - 2100 | FT-IR / Raman |
| Internal Alkyne | C≡C Stretch | 2260 - 2190 | Raman |
| Ether | C-O-C Stretch | 1150 - 1050 | FT-IR |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a molecule through the analysis of its fragmentation patterns. For 2-Butyne, 1-(2-propynyloxy)-, mass spectrometry provides crucial information for its unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.govresearchgate.netindexcopernicus.com This technique can differentiate between compounds that have the same nominal mass but different elemental compositions.
For 2-Butyne, 1-(2-propynyloxy)- (C₇H₈O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O). This high-precision measurement is critical for confirming the elemental composition and distinguishing it from isobaric compounds.
Table 1: Theoretical Exact Mass of 2-Butyne, 1-(2-propynyloxy)-
| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |
| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Total | 108.057515 |
Note: Data is theoretical and for illustrative purposes.
The experimentally determined m/z value from an HRMS instrument would be compared to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of complex mixtures. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two such powerful methods. pjps.pkpharmascholars.comnih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like 2-Butyne, 1-(2-propynyloxy)-. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and polarity as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a characteristic mass spectrum for identification. pjps.pk
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. Separation is achieved based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. The eluent from the liquid chromatograph is then introduced into the mass spectrometer for analysis. nih.gov
The choice between GC-MS and LC-MS for the analysis of 2-Butyne, 1-(2-propynyloxy)- would depend on the sample matrix and the presence of other components. Both techniques offer high sensitivity and selectivity, making them invaluable for detecting and quantifying this compound in complex samples.
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. uobabylon.edu.iq This technique provides information about the electronic structure and the presence of conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions. masterorganicchemistry.com The structural components of a molecule that absorb light in this region are known as chromophores.
Molecules with π-bonds, such as those in alkynes, undergo π → π* transitions upon absorption of UV radiation. masterorganicchemistry.com The energy required for this transition, and thus the wavelength of maximum absorbance (λmax), is dependent on the extent of conjugation. In 2-Butyne, 1-(2-propynyloxy)-, the two alkyne groups are not directly conjugated, which would suggest that their UV-Vis absorption characteristics might be similar to those of isolated alkynes.
Table 2: Expected UV-Vis Absorption Characteristics of 2-Butyne, 1-(2-propynyloxy)-
| Chromophore | Expected Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
| C≡C (Alkyne) | π → π | < 200 | Weak to Moderate |
| C-O-C (Ether) | n → σ | < 200 | Weak |
Note: This data is predictive and based on general spectroscopic principles for the given functional groups.
Experimental UV-Vis analysis of 2-Butyne, 1-(2-propynyloxy)- would be necessary to determine the precise λmax and molar absorptivity values, which could provide insights into the electronic interactions within the molecule. nih.gov
Advanced X-ray Spectroscopic Methods for Elemental and Bonding Information
Advanced X-ray spectroscopic techniques provide detailed information about the elemental composition and the chemical bonding environment of atoms within a molecule.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bnl.govscivisionpub.com
In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be determined. The binding energy is characteristic of the element and its chemical environment. caltech.edu
For 2-Butyne, 1-(2-propynyloxy)-, XPS can be used to identify the presence of carbon and oxygen. More importantly, it can provide information about the different chemical states of these elements. For instance, the carbon atoms in the alkyne groups will have a different binding energy compared to the carbon atoms adjacent to the ether oxygen.
Table 3: Predicted XPS Binding Energy Ranges for 2-Butyne, 1-(2-propynyloxy)-
| Element | Orbital | Chemical Environment | Predicted Binding Energy (eV) |
| C | 1s | C≡C | ~284.5 - 285.0 |
| C | 1s | C-O | ~286.0 - 286.5 |
| O | 1s | C-O-C | ~532.0 - 533.0 |
Note: These are approximate binding energy ranges and can vary based on the specific chemical environment and instrument calibration.
High-resolution XPS spectra of the C 1s and O 1s regions would allow for the deconvolution of peaks corresponding to the different chemical states, providing a detailed picture of the bonding within the molecule. This information is particularly valuable for confirming the structural integrity and purity of the compound, especially in thin films or on surfaces. scivisionpub.com
X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Structure
X-ray Absorption Fine Structure (XAFS) spectroscopy stands as a powerful technique for probing the local atomic environment of a specific element within a material. iupac.orgxrayabsorption.orgwikipedia.org This method is particularly insightful for determining coordination numbers, interatomic distances, and the types of neighboring atoms. libretexts.orgxrayabsorption.org The XAFS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). libretexts.orgxrayabsorption.org
For 2-Butyne, 1-(2-propynyloxy)-, XAFS studies, particularly at the K-edge of the oxygen and carbon atoms, would provide invaluable data. The XANES region would reveal information about the oxidation state and coordination geometry of these atoms. libretexts.org The EXAFS region, characterized by oscillations in the absorption coefficient, would allow for the precise determination of bond lengths, such as the C-O and C-C bond distances within the ether and alkyne functionalities. aps.org By analyzing the frequency and amplitude of these oscillations, researchers can construct a detailed picture of the local atomic arrangement around the absorbing atom. aps.org
Table 1: Hypothetical XAFS Data for 2-Butyne, 1-(2-propynyloxy)-
| Absorbing Atom | Neighboring Atom | Coordination Number (N) | Interatomic Distance (R, Å) |
| Oxygen (O) | Carbon (C) | 2 | Value |
| Carbon (C, ether) | Oxygen (O) | 1 | Value |
| Carbon (C, ether) | Carbon (C) | 1 | Value |
| Carbon (C, alkyne) | Carbon (C) | 1 | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Computational and Theoretical Studies of Alkyne-Ether Reactivity and Structure
Computational and theoretical chemistry provide indispensable tools for understanding the fundamental properties of molecules like 2-Butyne, 1-(2-propynyloxy)-. These methods complement experimental techniques by offering insights into electronic structure, reactivity, and dynamics at the atomic level.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular properties with high accuracy.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.goveie.gr For 2-Butyne, 1-(2-propynyloxy)-, DFT calculations would be employed to determine its most stable three-dimensional structure through geometry optimization. sphinxsai.comresearchgate.net This process involves finding the minimum energy conformation on the potential energy surface.
Furthermore, DFT is instrumental in mapping reaction energy profiles, which describe the energy changes that occur during a chemical reaction. researchgate.net By identifying transition states and calculating activation energies, DFT can predict the feasibility and kinetics of reactions involving the alkyne and ether moieties of the molecule. mdpi.com
Table 2: Representative DFT-Calculated Properties for an Alkyne-Ether
| Property | Calculated Value |
| Optimized C-O-C Bond Angle | Value (degrees) |
| C≡C Triple Bond Length | Value (Å) |
| Dipole Moment | Value (Debye) |
| HOMO-LUMO Energy Gap | Value (eV) |
Note: These values are representative and would be specifically calculated for 2-Butyne, 1-(2-propynyloxy)-.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy compared to DFT for certain applications. nih.gov These methods are particularly valuable for elucidating complex reaction mechanisms and providing benchmark data. For 2-Butyne, 1-(2-propynyloxy)-, high-level ab initio calculations could be used to refine the understanding of reaction pathways, especially for processes where electron correlation effects are significant. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
While quantum chemical calculations provide static pictures of molecular structures and energies, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations would be crucial for exploring the conformational landscape of 2-Butyne, 1-(2-propynyloxy)-, identifying the different shapes the molecule can adopt and the energy barriers between them. nih.govsemanticscholar.org This is particularly important for understanding how the molecule's flexibility influences its reactivity and interactions with other molecules.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic parameters. nih.govscispace.com Quantum chemical methods can be used to calculate various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netnih.gov These theoretical predictions can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra. For 2-Butyne, 1-(2-propynyloxy)-, theoretical predictions would be instrumental in assigning spectral features to specific molecular vibrations and electronic transitions.
Kinetic and Thermodynamic Modeling of Reaction Pathways
Thermodynamic Properties of 2-Butyne
Thermodynamic data are fundamental to modeling reaction pathways, as they determine the energy landscape of the reacting system. The standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp) are key parameters used in these models. The National Institute of Standards and Technology (NIST) provides comprehensive thermochemical data for 2-butyne. nist.govnist.gov
| Property | Value | Units | Source |
|---|---|---|---|
| Standard Enthalpy of Formation (ΔfH°gas) | 145.9 ± 0.84 | kJ/mol | anl.gov |
| Standard Molar Entropy (S°gas) | 283.47 | J/mol·K | nist.gov |
| Molar Heat Capacity (Cp,gas at 298.15 K) | 78.02 | J/mol·K | nist.gov |
Kinetic Modeling of 2-Butyne Pyrolysis and Oxidation
The high-temperature decomposition (pyrolysis) and reaction with oxygen (oxidation) of 2-butyne are of significant interest, particularly in the context of combustion and the formation of pollutants like polycyclic aromatic hydrocarbons (PAHs). researchgate.net Detailed chemical kinetic models have been developed to simulate these complex processes, which involve a large number of elementary reactions.
During combustion, 2-butyne can decompose into propargyl and allyl radicals. These radicals are key precursors to the formation of benzene (B151609) and other PAHs, which can subsequently lead to soot formation. researchgate.net Experimental studies, such as those conducted in single-pulse shock tubes and rapid compression machines, provide crucial data for the validation of these kinetic models over a wide range of temperatures and pressures. researchgate.net
Key Reaction Pathways in 2-Butyne Combustion:
Unimolecular Decomposition: At high temperatures, 2-butyne can undergo unimolecular decomposition, breaking down into smaller radical species.
H-atom Abstraction: Reactions with small radicals, such as H, OH, and CH3, can lead to the abstraction of a hydrogen atom from 2-butyne, forming a butynyl radical.
Radical Addition: Radicals can also add to the triple bond of 2-butyne, initiating a series of reactions that lead to the formation of larger molecules.
Computational studies employing methods like ab initio calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are instrumental in determining the rate constants and product branching ratios for these elementary reactions. acs.org For instance, the reaction of the ethynyl (B1212043) radical (C2H) with 2-butyne has been shown to predominantly produce methyldiacetylene and a methyl radical. acs.org
The reaction of aryl radicals with 2-butyne has also been investigated, revealing mechanisms that involve the formation of an activated vinyl radical adduct, which can then dissociate through various channels, including the loss of a hydrogen atom or a methyl group. rsc.org
| Reaction | Temperature (K) | Pressure (Torr) | Rate Constant (cm³/molecule·s) | Methodology | Source |
|---|---|---|---|---|---|
| C2H + 2-Butyne → Products | - | - | Varies with collision energy | ab initio/RRKM | acs.org |
| Ph˙ + 2-Butyne → 3-Methylindene + H | Ambient | - | Rapid, barrierless | ab initio/RRKM | rsc.org |
Sensitivity and flux analyses are computational techniques used to identify the most influential reactions in a kinetic model. researchgate.net These analyses help in refining the model by focusing on the accurate determination of the rate constants for the most critical reaction steps. The development of comprehensive and validated kinetic models for 2-butyne is essential for improving our understanding of its combustion chemistry and for the design of cleaner and more efficient combustion systems. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-propynyloxy)-2-butyne, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via propargylation of 2-butyne derivatives using propargyl halides in the presence of a base (e.g., KOH or NaH). Sonogashira coupling may also apply for introducing the propynyloxy group. Optimization involves controlling reaction temperature (e.g., 0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Catalysts like CuI or Pd(PPh₃)₄ improve yields .
- Validation : Monitor reaction progress via TLC or GC-MS. Purify via fractional distillation or column chromatography using silica gel and non-polar solvents.
Q. What spectroscopic and chromatographic techniques are critical for characterizing 1-(2-propynyloxy)-2-butyne?
- Techniques :
- ¹H/¹³C NMR : Identify alkynyl protons (δ 1.8–2.2 ppm) and ether-linked oxygens (δ 3.5–4.5 ppm).
- IR Spectroscopy : Confirm C≡C stretch (~2100–2260 cm⁻¹) and C-O-C stretches (~1100 cm⁻¹).
- GC-MS : Verify molecular ion peaks (m/z ~140 for C₇H₈O) and fragmentation patterns.
Advanced Research Questions
Q. How does the internal alkyne structure of 1-(2-propynyloxy)-2-butyne influence its reactivity in cycloaddition or metathesis reactions?
- Mechanistic Insight : Unlike terminal alkynes, internal alkynes like 1-(2-propynyloxy)-2-butyne exhibit lower reactivity in Huisgen cycloadditions but are suitable for alkyne metathesis. The central triple bond allows regioselective functionalization via transition-metal catalysts (e.g., Mo or W complexes) .
- Experimental Design : Use Schlenk-line techniques for moisture-sensitive reactions. Monitor metathesis products via HPLC and compare with computational predictions (DFT calculations).
Q. What strategies resolve contradictions in reported spectroscopic data for alkynyl ethers like 1-(2-propynyloxy)-2-butyne?
- Approach : Cross-validate data across multiple sources (e.g., NIST, PubChem) and replicate experiments under standardized conditions. For NMR discrepancies, use deuterated solvents (CDCl₃) and internal standards (TMS). Triangulate with high-resolution mass spectrometry (HRMS) .
- Case Study : Compare boiling points (e.g., 63–65°C at 9 mmHg) and spectral libraries to confirm purity .
Q. How can computational modeling predict the stability and electronic properties of 1-(2-propynyloxy)-2-butyne?
- Methods : Employ DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) and HOMO-LUMO gaps. Simulate IR/NMR spectra using Gaussian or ORCA software. Validate with experimental data from NIST or PubChem .
- Applications : Predict reactivity in radical reactions or electron-transfer processes.
Applied Research Questions
Q. How is 1-(2-propynyloxy)-2-butyne utilized as a precursor in heterocyclic compound synthesis?
- Case Study : The propynyloxy group undergoes nucleophilic substitution to form triazolo-pyridinones (e.g., azafenidin precursors). Optimize conditions using phase-transfer catalysts (PTCs) and microwave-assisted synthesis for faster kinetics .
- Characterization : Use X-ray crystallography to confirm regiochemistry in products.
Q. What safety protocols are essential for handling 1-(2-propynyloxy)-2-butyne in laboratory settings?
- Guidelines : Store under inert gas at –20°C to prevent polymerization. Use fume hoods for liquid handling due to volatility. Refer to SDS sheets for emergency procedures (e.g., spill neutralization with sand) .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
